molecular formula C9H5ClN4O B1627997 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one CAS No. 240815-52-5

2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one

Cat. No.: B1627997
CAS No.: 240815-52-5
M. Wt: 220.61 g/mol
InChI Key: XOVDCRJSULXUPB-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one is a heterocyclic compound that belongs to the class of fused bicyclic N-heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one typically involves the use of organometallic intermediates. One common method includes the regioselective metalation of 6-chloroimidazo[1,2-a]pyrazine using bases such as TMP2Zn·2MgCl2·2LiCl.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar organometallic intermediates and regioselective functionalization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide.

    Electrophilic Addition: Reagents like bromine or iodine.

    Metalation: Bases such as TMP2Zn·2MgCl2·2LiCl.

Major Products: The major products formed from these reactions include various polysubstituted derivatives of the original compound, which can be further functionalized for specific applications .

Scientific Research Applications

2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a scaffold for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of kinase inhibitors and other therapeutic compounds.

    Industry: Utilized in the development of agrochemicals and other industrial applications

Mechanism of Action

The mechanism of action of 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a kinase inhibitor, where it binds to the active site of kinases, thereby inhibiting their activity. This interaction can lead to the modulation of various signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Uniqueness: 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which allows for further functionalization and derivatization. This makes it a versatile scaffold for the development of new bioactive molecules and industrial applications .

Properties

IUPAC Name

12-chloro-2,4,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4O/c10-7-2-1-5-8(13-7)14-4-11-3-6(14)9(15)12-5/h1-4H,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVDCRJSULXUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC(=O)C3=CN=CN32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573762
Record name 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240815-52-5
Record name 2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
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Reactant of Route 2
2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
Reactant of Route 3
2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
Reactant of Route 4
2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
Reactant of Route 5
2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one
Reactant of Route 6
2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one

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